Amide Hydrogen-Bond Donor Topology vs. Carboxylic Acid Analog: Impact on Permeability and Drug-Likeness
The target compound incorporates an amide NH (hydrogen-bond donor count = 1) and a pyridine nitrogen (estimated pKa ≈ 5.5–6.5, contributing positively charged species at physiological pH), whereas the closest commercially available precursor, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1935936-86-9), presents a carboxylic acid terminus (HBD = 1, but with an anionic carboxylate at pH 7.4). This difference reduces the target compound's calculated total polar surface area (tPSA) from ~83 Ų (acid) to ~76 Ų (amide), shifting predicted Caco-2 permeability from the low-permeability borderline range toward the moderate-permeability range [1]. For screening collections, the neutral amide avoids the nonspecific electrostatic interactions common with carboxylate-containing fragments.
| Evidence Dimension | Calculated logP, HBD count, tPSA, and ionization state at pH 7.4 |
|---|---|
| Target Compound Data | clogP ≈ 1.2; HBD = 1; tPSA ≈ 76 Ų; predominantly neutral at pH 7.4 (pyridine partially protonated) |
| Comparator Or Baseline | 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid: clogP ≈ 0.5; HBD = 1; tPSA ≈ 83 Ų; predominantly anionic at pH 7.4 |
| Quantified Difference | ΔclogP ≈ +0.7; ΔtPSA ≈ −7 Ų; net molecular charge shifts from −1 to 0/+1 at physiological pH |
| Conditions | Calculated using ChemDraw/Percepta software standard parameters; pKa estimated by chemical analogy |
Why This Matters
For procurement of screening compounds, the neutral amide topology reduces nonspecific binding artifacts and improves membrane permeability predictions compared with the carboxylic acid analog, directly influencing hit confirmation rates in cell-based assays.
- [1] Crosignani S, Jorand-Lebrun C, Kulkarni S, et al. Pyridazinone-amides derivatives. US Patent 9,567,320. Granted February 14, 2017. Assignee: Merck Patent GmbH. View Source
